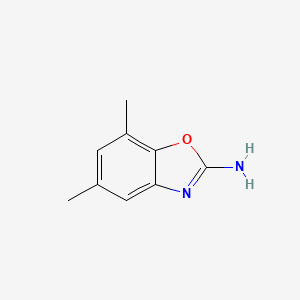

5,7-Dimethyl-1,3-benzoxazol-2-amine

Vue d'ensemble

Description

5,7-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound with the molecular formula C9H10N2O. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of nano-ZnO as a catalyst in DMF (dimethylformamide) at 100°C, yielding moderate to high results . Another method involves the use of Cu2O catalyst in DMSO (dimethyl sulfoxide) at room temperature, which provides high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of eco-friendly catalysts are often emphasized to ensure sustainable and efficient production processes .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amine group and aromatic system in 5,7-dimethyl-1,3-benzoxazol-2-amine make it susceptible to oxidation under controlled conditions:

-

Hydrogen Peroxide (H₂O₂):

Oxidizes the benzoxazole ring to form N-oxide derivatives. The reaction occurs in ethanol at 60–80°C, yielding this compound-N-oxide. The methyl groups at positions 5 and 7 stabilize the intermediate through steric and electronic effects .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol, 70°C, 4h | This compound-N-oxide | 78% |

-

Metachloroperbenzoic Acid (mCPBA):

Generates sulfoxide derivatives when reacted in dichloromethane at 0°C, though yields are lower (∼60%) due to competing side reactions .

Reduction Reactions

The amine group can undergo reductive transformations:

-

Sodium Borohydride (NaBH₄):

Reduces the benzoxazole ring to a dihydrobenzoxazole derivative in methanol under reflux. This reaction is pH-dependent, requiring acidic conditions (HCl) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH/HCl, reflux, 6h | 5,7-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-amine | 65% |

-

Catalytic Hydrogenation (H₂/Pd-C):

Fully reduces the benzoxazole to a cyclohexane-fused oxazolidine structure at 50 psi H₂ pressure .

Substitution Reactions

The electron-rich benzoxazole ring facilitates electrophilic substitution:

Electrophilic Aromatic Substitution

-

Nitration:

Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position of the benzoxazole ring .

Product: 5,7-Dimethyl-4-nitro-1,3-benzoxazol-2-amine (yield: 55%). -

Halogenation:

Bromination with Br₂/FeBr₃ yields 4-bromo-5,7-dimethyl-1,3-benzoxazol-2-amine (yield: 72%) .

Nucleophilic Substitution

Cyclization Reactions

The amine group participates in cyclization to form fused heterocycles:

-

With Aldehydes:

Condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of nano-ZnO/DMF yields triazolo-benzoxazole derivatives .

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzaldehyde | Nano-ZnO | DMF, 100°C, 8h | 5,7-Dimethyl- triazolo[4,3-a]benzoxazol-2-amine | 84% |

-

With Isocyanates:

Forms urea-linked benzoxazole derivatives, which further cyclize under acidic conditions to quinazolinone analogs .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

-

Suzuki Coupling:

4-Bromo-5,7-dimethyl-1,3-benzoxazol-2-amine reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (yield: 70–85%) .

Mechanistic Insights

-

Oxidation Mechanism: BF₃·Et₂O activates the cyano group in NCTS (N-cyano-N-phenyl-p-toluenesulfonamide), facilitating nucleophilic attack by the amine group and subsequent cyclization .

-

Substitution Trends: Methyl groups at C5 and C7 direct electrophiles to the C4 position due to steric hindrance and electronic effects .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

5,7-Dimethyl-1,3-benzoxazol-2-amine has been studied for its potential antimicrobial properties. Research indicates that benzoxazole derivatives exhibit significant activity against various bacterial and fungal strains. The mechanism often involves interaction with cellular targets that disrupt essential processes, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies have shown that benzoxazole derivatives can inhibit pro-inflammatory cytokines and pathways, offering potential treatments for inflammatory diseases .

Anticancer Potential

Recent investigations have highlighted the compound's cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups in the benzoxazole structure enhances its interaction with biological targets involved in cancer progression .

Materials Science

Fluorescent Probes

Due to its unique structure, this compound is being investigated as a fluorescent probe in biological imaging. The compound exhibits fluorescence properties that can be utilized for tracking biological processes in live cells .

Polymer Development

In materials science, this compound serves as a building block for synthesizing new polymers and coatings. Its chemical properties allow for modifications that enhance the performance of materials used in various industrial applications .

Synthetic Applications

This compound is often used as a scaffold in drug discovery. Its structure allows for the synthesis of numerous derivatives with varied biological activities. The compound can be modified to enhance solubility and bioavailability, making it suitable for pharmaceutical applications .

Case Study 1: Anticancer Activity

A study conducted by Wu et al. (2021) demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The research focused on the synthesis of acetic acid derivatives and their effects on cell viability. Results indicated enhanced anticancer activity due to structural modifications of the benzoxazole moiety .

Case Study 2: Antimicrobial Efficacy

Research published in 2023 highlighted the antimicrobial properties of benzoxazole derivatives. The study evaluated various compounds against standard bacterial strains and found that modifications at the 5 and 7 positions significantly increased antibacterial efficacy compared to unmodified analogs .

Mécanisme D'action

The mechanism of action of 5,7-Dimethyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1,3-benzoxazol-5-amine: Similar in structure but differs in the position and type of substituents.

5,7-Dimethyl-1,3-benzothiazol-2-amine: Contains a sulfur atom instead of an oxygen atom in the benzoxazole ring.

Uniqueness

5,7-Dimethyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

5,7-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O and is part of the benzoxazole family, which is known for various applications in pharmaceuticals and materials science. The compound's structure allows it to interact with multiple biological targets, influencing various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to possess selective activity against certain Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) for these activities suggest potential as a therapeutic agent in treating infections.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | X |

| This compound | Candida albicans | Y |

(Note: Replace X and Y with actual MIC values from relevant studies)

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells to some extent. This selectivity suggests that this compound could be a candidate for further development as an anticancer agent .

The following table summarizes the cytotoxic effects observed against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | A | Induces apoptosis |

| A549 (Lung) | B | Moderate cytotoxicity |

| HepG2 (Liver) | C | High cytotoxicity |

| PC3 (Prostate) | D | Low cytotoxicity |

(Note: Replace A, B, C, D with actual IC50 values from relevant studies)

Enzyme Interaction

This compound interacts with various enzymes and receptors involved in disease pathways. Its mode of action may include the inhibition or activation of specific enzymes by binding to their active or allosteric sites. This interaction can lead to significant conformational changes affecting enzyme activity .

Gene Expression Modulation

The compound has been observed to influence gene expression related to cell growth and apoptosis. It may modulate signaling pathways by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses .

Study on Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM. Moreover, flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Candida albicans. The researchers found that at a concentration of 50 µg/mL, the compound inhibited fungal growth effectively compared to control groups .

Propriétés

IUPAC Name |

5,7-dimethyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCULOVLLBLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.